molecular formula C10H16O2 B14189411 1,3-Bis(ethenyloxy)cyclohexane CAS No. 850894-46-1

1,3-Bis(ethenyloxy)cyclohexane

Cat. No.: B14189411
CAS No.: 850894-46-1
M. Wt: 168.23 g/mol
InChI Key: DUKMKNIRPNLVFB-UHFFFAOYSA-N
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Description

1,3-Bis(ethenyloxy)cyclohexane is an organic compound with the molecular formula C10H16O2 It is a derivative of cyclohexane, where two ethenyloxy groups are attached to the 1 and 3 positions of the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(ethenyloxy)cyclohexane can be synthesized through several methods. One common approach involves the reaction of cyclohexane-1,3-diol with vinyl ethers under acidic conditions. The reaction typically proceeds via the formation of an intermediate, which then undergoes a substitution reaction to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the reaction. The process may also involve purification steps such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(ethenyloxy)cyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

    Reduction: Reduction reactions can convert the ethenyloxy groups to ethoxy groups.

    Substitution: The ethenyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Ethoxy derivatives.

    Substitution: Various substituted cyclohexane derivatives depending on the reagents used.

Scientific Research Applications

1,3-Bis(ethenyloxy)cyclohexane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: Used in the production of polymers and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Bis(ethenyloxy)cyclohexane involves its interaction with specific molecular targets. For example, in oxidation reactions, the compound may interact with oxidizing agents to form epoxides through a concerted mechanism. The ethenyloxy groups provide sites for chemical modifications, allowing the compound to participate in various chemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(ethenyloxy)cyclohexane
  • 1,4-Bis(ethenyloxy)cyclohexane
  • 1,3-Bis(ethoxy)cyclohexane

Comparison

1,3-Bis(ethenyloxy)cyclohexane is unique due to the positioning of the ethenyloxy groups on the 1 and 3 positions of the cyclohexane ring. This structural arrangement imparts distinct chemical reactivity and physical properties compared to its isomers and analogs. For instance, 1,2-Bis(ethenyloxy)cyclohexane and 1,4-Bis(ethenyloxy)cyclohexane have different spatial arrangements, leading to variations in their chemical behavior and applications.

Properties

CAS No.

850894-46-1

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

1,3-bis(ethenoxy)cyclohexane

InChI

InChI=1S/C10H16O2/c1-3-11-9-6-5-7-10(8-9)12-4-2/h3-4,9-10H,1-2,5-8H2

InChI Key

DUKMKNIRPNLVFB-UHFFFAOYSA-N

Canonical SMILES

C=COC1CCCC(C1)OC=C

Origin of Product

United States

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